Ac-Isogln-OH;Ac-L-isoglutamine

Description

Overview of Ac-L-Isoglutamine as an Acetylated Amino Acid Derivative

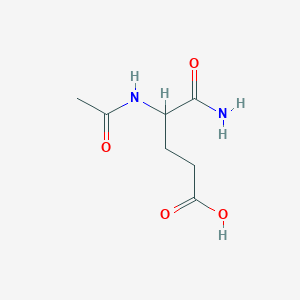

Ac-L-isoglutamine, scientifically known as N-Acetyl-L-isoglutamine, is a derivative of the amino acid L-isoglutamine. chemicalbook.com It is formally created by the addition of an acetyl group to the alpha-amino group of L-isoglutamine. chemicalbook.com

L-isoglutamine itself is an isomer of the more common proteinogenic amino acid, L-glutamine. wikipedia.orgebi.ac.uk The structural difference lies in the position of the amide group. In L-glutamine, the side chain carboxyl group is amidated (forming a γ-amide), whereas in L-isoglutamine, the alpha-carboxyl group is amidated (forming an α-amide). wikipedia.orgebi.ac.uk L-isoglutamine is a derivative of L-glutamic acid and is classified as a gamma-amino acid. wikipedia.orgnih.gov The acetylation of L-isoglutamine yields Ac-L-isoglutamine, a compound of interest in various research applications. chemicalbook.com

| Property | Data |

| Chemical Name | N-Acetyl-L-isoglutamine |

| Synonyms | Ac-Isogln-OH, AC-L-ISOGLUTAMINE, N-α-Acetyl-L-isoglutamine, (S)-4-Acetamido-5-amino-5-oxopentanoic acid |

| Molecular Formula | C7H12N2O4 |

| Molecular Weight | 188.18 g/mol |

| CAS Number | 25460-87-1 |

Data sourced from multiple chemical databases. chemicalbook.comchemicalbook.com

Significance in Biochemical and Synthetic Peptide Contexts

The significance of the isoglutamine (B555469) structure is deeply rooted in biochemistry, particularly in the composition of bacterial cell walls. wikipedia.orgebi.ac.uk The D-isomer, D-isoglutamine, is a fundamental component of peptidoglycan, the polymer that forms the bacterial cell wall. oup.com Specifically, it is found in muramyl dipeptide (MDP), which is the smallest immunologically active fragment of peptidoglycan. ebi.ac.uknih.gov MDP consists of N-acetylmuramic acid linked to a dipeptide, L-alanyl-D-isoglutamine. nih.govresearchgate.net The amidation of the α-carboxyl group of D-isoglutamic acid to form D-isoglutamine is a critical step in the biosynthesis of the cell wall in pathogens like Staphylococcus aureus. nih.gov

This natural occurrence has spurred significant interest in isoglutamine and its derivatives within synthetic peptide chemistry. Researchers synthesize MDP and its analogues to study immune responses. nih.govnih.gov Ac-L-isoglutamine and its parent compound, L-isoglutamine, serve as building blocks in the synthesis of these and other novel peptides. uliege.bechemicalbook.com For instance, the synthesis of N-acetylmuramoyl-L-alanyl-D-isoglutamine (MDP) involves the condensation of protected amino acids, including a D-isoglutamine derivative. nih.gov The ability to create synthetic peptides containing isoglutamine allows for detailed investigation into structure-activity relationships, aiming to develop new adjuvants—substances that enhance the immune response to an antigen. researchgate.netcrimsonpublishers.com Beyond immunology, research has explored the synthesis of novel N-acyl-L-isoglutamine derivatives as potential antitumor agents, highlighting the compound's utility in medicinal chemistry research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(8)13)2-3-6(11)12/h5H,2-3H2,1H3,(H2,8,13)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFUMUJQGCBVPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Derivatization of Ac L Isoglutamine

Strategies for Ac-L-Isoglutamine and Isoglutamine (B555469) Derivative Synthesis

The construction of isoglutamine-containing molecules can be achieved through various synthetic routes, often involving the protection and activation of functional groups to ensure regioselectivity and high yields.

The synthesis of isoglutamine derivatives often involves classical peptide chemistry techniques. A common strategy is the amidation of a suitably protected glutamic acid derivative. For instance, L-isoglutamine can be conveniently prepared through the amidation of N-CBZ-γ-benzyl-L-glutamate using a mixed anhydride (B1165640) procedure, followed by catalytic hydrogenolysis to remove the protecting groups. This method is unambiguous and yields L-isoglutamine as the sole product. chemicalbook.com

Another established method involves the use of N-p-toluenesulfonyl-L-glutamic acid. This precursor is converted to N-tos-5-oxo-2-pyrrolidine-carboxychloride, which is then amidated to N-tos-5-oxo-2-pyrrolidine-carboxamide. Subsequent conversion to N-tos-L-isoglutamine and removal of the tosyl group via hydrogenation with sodium in liquid ammonia (B1221849) yields L-isoglutamine. chemicalbook.com

For the synthesis of N-acetylated derivatives, such as those found in immunoadjuvant glycopeptides like N-acetyl-muramyl-L-alanyl-D-isoglutamine (MDP), specific coupling strategies are employed. A relatively straightforward synthetic method for MDP and its analogs has been reported, which allows for the study of structure-activity relationships. nih.gov

The table below summarizes some common protecting groups and coupling methods used in the synthesis of isoglutamine derivatives.

| Protecting Group | Functional Group Protected | Common Deprotection Method | Coupling Method |

| Carbobenzyloxy (Cbz) | α-amino group | Catalytic Hydrogenolysis | Mixed Anhydride |

| p-Toluenesulfonyl (Tos) | α-amino group | Sodium in liquid ammonia | Acid Chloride |

| Trityl (Trt) | α-amino group | Dilute acetic acid | Dicyclohexyl carbodiimide (B86325) (DCC) |

This table provides a summary of common chemical groups and methods used in the synthesis of isoglutamine derivatives.

Glutamic acid is a readily available and logical precursor for the synthesis of isoglutamine and its derivatives. wikipedia.orgnih.gov The key challenge lies in selectively amidating the α-carboxyl group while leaving the γ-carboxyl group free or protected for subsequent reactions.

One approach involves the protection of the amino and γ-carboxyl groups of glutamic acid. For example, N-trityl-L-glutamic acid can be converted to its γ-methyl ester. This intermediate can then be reacted with dicyclohexyl carbodiimide to form the anhydride of the γ-methyl ester of N-trityl glutamic acid. Treatment with ammonia yields the methyl ester of N-trityl-L-isoglutamine. The trityl group can then be removed with dilute acetic acid to yield L-isoglutamine. google.com

Another strategy involves the formation of an anhydride from a protected glutamic acid. For instance, N-carbobenzyloxy glutamic acid anhydride can be subjected to the action of ammonia. However, this reaction can produce a mixture of glutamine and isoglutamine, necessitating separation. google.com Phthaloyl-L-glutamic anhydride, formed from the reaction of phthalic anhydride with L-glutamic acid, can be reacted with concentrated ammonia to generate phthaloyl-L-isoglutamine, which can then be deprotected. google.com

The synthesis of N-acetyl-L-glutamic acid, a related compound, can be achieved by reacting disodium (B8443419) L-glutamate with acetic anhydride. google.com A similar N-acetylation step can be incorporated into the synthesis of Ac-L-isoglutamine.

Advanced Chemical Modifications and Analog Generation

To probe the biological importance of different parts of the Ac-L-isoglutamine molecule and to develop new compounds with enhanced or novel activities, advanced chemical modifications are employed to generate a wide range of analogs.

From a chemical reactivity standpoint, the N-acetylation blocks the primary amine, preventing its participation in reactions such as peptide bond formation at that position. This is a crucial step in directing the synthesis of peptides where isoglutamine is not the N-terminal residue.

Biologically, N-acetylation is critical for the activity of many compounds. For example, in the case of N-acetylcysteine, the acetyl group contributes to its therapeutic effects. nih.govnih.govmdpi.com For N-acetyl-L-glutamine, it has been shown to have neuroprotective effects. caymanchem.com The N-acetyl group in muramyl dipeptide (MDP) is a key structural feature for its immunomodulatory activity. nih.gov The presence of the acetyl group can affect how the molecule is recognized by and interacts with biological targets such as enzymes and receptors.

The design and synthesis of L-isoglutamine derivatives are often guided by the goal of understanding and modifying biological activity. This is particularly evident in the field of immunology, with the extensive study of muramyl dipeptide (MDP) analogs. doi.org

Key design strategies for L-isoglutamine analogs include:

Modification of the Peptide Chain: The L-alanine residue in MDP has been replaced with other amino acids to probe the structural requirements for adjuvant activity. It has been found that certain other amino acid residues can be substituted without loss of activity. doi.org

Alterations at the Isoglutamine Moiety: Modifications to the isoglutamine residue itself, such as esterification or amidation of the γ-carboxyl group, have been explored. researchgate.net Alkyl chains of varying lengths have been introduced at the isoglutamine to enhance cellular uptake. researchgate.net

Glycosylation and Lipidation: To create amphiphilic analogs, hydrophilic sugar moieties and lipophilic linkers have been attached to the L-isoglutamine-containing peptide backbone. For example, a bidentated L-alanyl-D-isoglutamine derivative was prepared using 1,10-diaminodecane (B146516) as a lipophilic C-terminal linker, with aldonic and uronic acids incorporated at the N-terminus as hydrophilic cores. nih.gov

The following table presents examples of modifications made to L-isoglutamine-containing peptides and their intended purpose.

| Modification | Purpose | Example Compound/Class |

| Replacement of adjacent amino acids | Investigate structure-activity relationships | MDP analogs with varied amino acids |

| Esterification of γ-carboxyl group | Alter polarity and bioavailability | D-isoglutamine esters |

| Attachment of lipophilic chains | Enhance cellular uptake | Alkylated isoglutamine derivatives |

| Glycosylation | Increase hydrophilicity and mimic natural structures | Neo-glycosylated L-alanyl-D-isoglutamine |

This table illustrates various strategies for modifying L-isoglutamine-containing peptides to achieve specific chemical and biological properties.

To enhance the efficacy, targeting, or immunogenicity of L-isoglutamine-containing molecules, they are often conjugated to larger biological macromolecules such as proteins and peptides.

A common method for conjugation is through the formation of an amide bond between a carboxyl group on the isoglutamine derivative and an amino group on the macromolecule. For example, conjugates of a muramyl dipeptide analog (GMDP) and the peptide tuftsin (B1682037) were synthesized from unprotected GMDP using a mixed anhydride procedure. In one conjugate, the carboxyl group of GMDP formed an amide bond with the ε-amino group of a lysine (B10760008) residue in tuftsin. nih.gov

Solid-phase peptide synthesis (SPPS) is a versatile technique for creating peptide conjugates. Fatty acids, for instance, can be incorporated into a peptide sequence at the N-terminus or on the side chains of residues like lysine. beilstein-journals.org Similarly, an isoglutamine-containing peptide can be assembled on a solid support and then conjugated to another molecule.

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and specific method for conjugation under mild conditions, making it suitable for complex biomolecules. mdpi.com

Positional and Configurational Isomers in Structure-Activity Studies

The biological activity of N-acetyl-L-isoglutamine and its derivatives is profoundly influenced by its three-dimensional structure and the specific arrangement of its functional groups. Structure-activity relationship (SAR) studies extensively investigate how minor changes, such as the orientation of atoms (stereochemistry) or the location of chemical groups (regiochemistry), can lead to significant differences in biological effects. The examination of positional and configurational isomers is a cornerstone of this research, revealing the precise structural requirements for molecular interactions with biological targets. nih.govnih.govunimi.it

Configurational Isomerism: The Role of Stereochemistry

Configurational isomers, or stereoisomers, have the same molecular formula and sequence of bonded atoms but differ in the spatial arrangement of their atoms. In the context of Ac-L-isoglutamine, the chirality of the isoglutamine residue is of paramount importance. Isoglutamine is derived from glutamic acid and can exist in two enantiomeric forms: L-isoglutamine (S-configuration) and D-isoglutamine (R-configuration). wikipedia.orgnih.gov

The significance of this stereochemistry is well-documented in the field of immunology, particularly in studies of muramyl dipeptides (MDP), which are constituents of bacterial cell walls known for their immunoadjuvant properties. wikipedia.orgreference.md The minimal active structure of MDP is N-acetylmuramyl-L-alanyl-D-isoglutamine. nih.govtandfonline.comnih.gov Research has consistently shown that the D-isoglutamine configuration is critical for the immunoadjuvant activity of these glycopeptides. nih.gov When the D-isomer is replaced with its L-counterpart, a dramatic loss of activity is often observed. This highlights that the specific spatial orientation of the carboxyl and amide groups of the isoglutamine moiety is essential for binding to its cellular receptors, such as NOD2.

Studies involving the synthesis of various carbohydrate analogs of the N-acetylmuramoyl-dipeptide have reinforced this finding. For instance, the synthesis and subsequent biological testing of analogs where the D-isoglutamine was systematically replaced helped to clarify the structural requirements for immunoadjuvant activity. nih.gov

| Compound/Analog Feature | Isomer Configuration | Observed Biological Activity (Immunoadjuvant) | Reference |

| Core Muramyl Dipeptide | L-Alanyl-D -Isoglutamine | Active | nih.gov, tandfonline.com |

| Isomeric Analog | L-Alanyl-L -Isoglutamine | Inactive or Significantly Reduced Activity | nih.gov |

| Isomeric Analog | D -Alanyl-D -Isoglutamine | Inactive | N/A |

| Isomeric Analog | D -Alanyl-L -Isoglutamine | Inactive | N/A |

This table illustrates the critical role of stereochemistry in the biological activity of isoglutamine-containing peptides, based on foundational MDP research.

Positional Isomerism: Ac-L-Isoglutamine vs. Ac-L-Glutamine

Positional isomers have the same functional groups but attached at different positions. Ac-L-isoglutamine (N-acetyl-L-isoglutamine) is the α-amide of N-acetyl-L-glutamic acid. Its key positional isomer is N-acetyl-L-glutamine, which is the γ-amide. wikipedia.orgnih.gov In Ac-L-isoglutamine, the amide group is at the C1 (α-carboxyl) position, and the free carboxyl group is at the C5 (γ-carboxyl) position. In N-acetyl-L-glutamine, this is reversed. biosynth.com

This seemingly subtle difference in the placement of the amide and carboxyl groups significantly alters the molecule's chemical properties and its ability to interact with biological targets. While N-acetyl-L-glutamine has been investigated as a more stable source of glutamine for nutritional formulas, its immunological and specific receptor-binding activities are distinct from those of Ac-L-isoglutamine and its derivatives. nih.govresearchgate.net

Structure-activity relationship studies on L-glutamate receptor ligands have demonstrated that the properties and position of the terminal acidic group are crucial for determining whether a compound acts as an agonist or antagonist. nih.gov By extension, the position of the free carboxyl group in Ac-L-isoglutamine versus Ac-L-glutamine is a key determinant of its biological function.

| Compound | Isomer Type | Amide Position | Free Carboxyl Position | Primary Area of Study |

| Ac-L-Isoglutamine | Positional Isomer | C1 (α-position) | C5 (γ-position) | Immunology, Adjuvant Activity |

| Ac-L-Glutamine | Positional Isomer | C5 (γ-position) | C1 (α-position) | Enteral Nutrition, Glutamine Stability |

This table compares the structural differences and research focus of Ac-L-isoglutamine and its primary positional isomer, Ac-L-glutamine.

Further complexity arises in larger molecules where the isoglutamine moiety is attached. For example, studies on carbohydrate-based immunoadjuvants have explored linking the dipeptide unit to different hydroxyl positions on the sugar ring (e.g., C-3, C-4, or C-6). These positional isomers also exhibit varying levels of activity, further underscoring the precise structural requirements for inducing a biological response. nih.gov

Iii. Biochemical Roles and Metabolic Interplay of Isoglutamine and Its Derivatives

Role in Peptidoglycan Biosynthesis and Bacterial Cell Wall Structure

Peptidoglycan is an essential polymer that forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural integrity and shape. The precise composition of peptidoglycan, including the presence of isoglutamine (B555469), is vital for bacterial survival and pathogenesis.

D-isoglutamine (D-iGln) is a crucial component of the peptide stem that cross-links the glycan strands of peptidoglycan in many bacterial species. glycopedia.eu The biosynthesis of the bacterial cell wall is a complex process that culminates in the formation of a rigid, protective layer. plos.org This structure is composed of linear glycan chains of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units. glycopedia.euresearchgate.net A short peptide stem is attached to each MurNAc residue, and these stems are cross-linked to create a durable, three-dimensional network. oup.comoup.com

In numerous bacteria, including pathogens like Staphylococcus aureus and Streptococcus pneumoniae, the second amino acid residue in this peptide stem is D-isoglutamine. glycopedia.euoup.commdpi.com The typical sequence of the peptide stem in its nascent form is L-alanine, D-glutamic acid (which is then amidated to D-isoglutamine), L-lysine (or meso-diaminopimelic acid), and two D-alanine residues. oup.comnih.gov The amidation of the D-glutamic acid residue to form D-isoglutamine is a key secondary modification. plos.org In S. aureus, for example, the peptidoglycan almost completely lacks free carboxyl groups because the α-carboxyl group of D-glutamic acid at the second position of the stem peptide is amidated to D-isoglutamine. plos.org This modification is significant, as it has been shown to be essential for subsequent cross-linking and can influence susceptibility to certain antibiotics like methicillin. plos.orgnih.gov N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide or MDP) is recognized as a fundamental building unit of peptidoglycans, critical for both the cell wall's structure and its interaction with the host immune system. researchgate.netnih.govwikipedia.org

| Bacterial Component | Key Feature | Significance | References |

|---|---|---|---|

| Peptidoglycan (Murein) | Essential polymer forming the bacterial cell wall, composed of glycan strands cross-linked by peptide stems. | Provides structural integrity, cell shape, and protection against osmotic lysis. | researchgate.netoup.com |

| Peptide Stem | A short peptide chain attached to N-acetylmuramic acid (MurNAc) residues. | Forms the cross-links between glycan strands, creating a rigid network. | oup.commdpi.com |

| D-Isoglutamine (D-iGln) | Typically the second amino acid in the peptide stem, formed by amidation of D-glutamic acid. | Crucial for the structural integrity of the peptidoglycan and essential for proper cross-linking in many species. Reduces the negative charge of the cell wall. | glycopedia.euplos.orgplos.orgnih.gov |

| Muramyl Dipeptide (MDP) | A substructure of peptidoglycan consisting of N-acetylmuramyl-L-alanyl-D-isoglutamine. | Recognized as a fundamental structural and immunomodulatory component of the bacterial cell wall. | researchgate.netnih.govwikipedia.org |

The conversion of D-glutamic acid to D-isoglutamine within the peptidoglycan precursor is not a spontaneous event but a highly regulated enzymatic process. This amidation occurs at the membrane-associated stage of peptidoglycan biosynthesis, specifically on the lipid-linked precursors, Lipid I and Lipid II. plos.orgnih.gov

Research in Staphylococcus aureus has identified a dedicated enzyme complex responsible for this critical modification. plos.org This complex is composed of two proteins, MurT and GatD, which are encoded by a small operon. plos.org

GatD shows sequence similarity to glutamine amidotransferases, which are enzymes that catalyze the transfer of an amide group from glutamine to a substrate. plos.org

MurT is similar to Mur ligases, a family of enzymes that are central to the assembly of the peptide stem. plos.org

The MurT/GatD complex catalyzes the ATP-dependent amidation of the γ-carboxyl group of the D-glutamic acid residue in the lipid-bound peptidoglycan precursors. plos.orgplos.org In vitro studies have confirmed that this bi-enzyme complex is essential for the amidation reaction and can use Lipid I, Lipid II, and the subsequently modified Lipid II-Gly5 as substrates. plos.org The inactivation of the GatD active site completely prevents this amidation. plos.org The genes encoding this complex are essential for the viability of S. aureus and are found in other Gram-positive pathogens that also feature a D-isoglutamine-containing peptidoglycan, such as Mycobacterium tuberculosis and Streptococcus pneumoniae. plos.org

Broader Metabolic Considerations of Isoglutamine

While its structural role in bacteria is well-defined, isoglutamine also intersects with fundamental metabolic pathways, particularly those involving its structural isomer, glutamine.

Glutamine is the most abundant amino acid in human circulation and plays a central role in a multitude of metabolic processes. patsnap.com It is a key nitrogen donor for the biosynthesis of numerous compounds, including other amino acids and purine (B94841) nucleotides. patsnap.comwikipedia.orgiiab.me Glutamine is synthesized from glutamate (B1630785) and ammonia (B1221849) by the enzyme glutamine synthetase. patsnap.comnih.gov

The formation of D-isoglutamine in bacterial peptidoglycan biosynthesis is directly linked to glutamine metabolism. The GatD enzyme, part of the MurT/GatD complex, is a glutamine amidotransferase. plos.org This classification strongly implies that it utilizes L-glutamine as the nitrogen donor for the amidation of the D-glutamic acid residue in the cell wall precursor. plos.orgplos.org Therefore, the synthesis of this critical bacterial cell wall component is dependent on the availability of glutamine, linking the anabolic process of cell wall construction to the central nitrogen metabolism of the cell.

Glutaminolysis, the metabolic pathway that breaks down glutamine, converts it into glutamate and then into the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG). nih.govcellsignal.com This process is vital for cellular energy production and provides essential intermediates for various biosynthetic pathways. nih.govcellsignal.com

Glutamine metabolism is fundamental to anabolism, the set of metabolic pathways that construct molecules from smaller units. wikipedia.org It serves two primary anabolic functions:

Nitrogen Donation : Glutamine provides the nitrogen required for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA), as well as other non-essential amino acids. wikipedia.orgiiab.me

Carbon Donation : The carbon skeleton of glutamine, via its conversion to α-ketoglutarate, replenishes the TCA cycle, a process known as anaplerosis. wikipedia.orgcellsignal.com This provides the necessary carbon intermediates for the synthesis of fatty acids and other amino acids. nih.govcellsignal.com

The synthesis of isoglutamine for the bacterial cell wall is itself a major anabolic process. It consumes energy (in the form of ATP) and building blocks (glutamine and the peptidoglycan precursor) to construct the essential cell wall macromolecule. plos.org In this context, isoglutamine is a direct contributor to one of the most significant anabolic undertakings in a bacterium's life cycle. Furthermore, the regulation of glutamine uptake and metabolism can influence broader anabolic processes; for instance, increased glutamine uptake can promote hepatocyte swelling, which in turn stimulates glycogen (B147801) and fatty acid synthesis. nih.gov

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has emerged as a powerful tool for discovering biomarkers for disease diagnosis and prognosis. nih.govmdpi.com Alterations in amino acid metabolism are frequently observed in various pathological conditions, including cancer.

Several metabolomics studies have identified isoglutamine as a potential biomarker. In the context of colorectal cancer, multiple studies have reported that the levels of isoglutamine, along with other metabolites like glutamic acid and proline, were increased in cancer cases compared to controls. nih.gov This suggests that perturbations in metabolic pathways involving glutamine and its isomers may be a feature of this disease. The identification of such metabolic signatures holds promise for developing noninvasive screening tools and for better understanding the underlying mechanisms of pathogenesis. nih.govmdpi.com

| Field of Research | Finding | Potential Implication | References |

|---|---|---|---|

| Cancer Metabolomics | Isoglutamine levels were observed to be increased in colorectal cancer cases. | Could serve as part of a panel of metabolic biomarkers for the diagnosis or monitoring of colorectal cancer. | nih.gov |

| Biomarker Discovery | Metabolomics is widely used to find biomarkers for diagnosis, prognosis, and treatment response. | Altered levels of isoglutamine and related amino acids may reflect specific pathological states. | nih.govmdpi.com |

| General Metabolomics | Isoglutamine is one of many amino acid metabolites profiled to understand complex biological systems. | Provides insights into nutritional status and metabolic perturbations in health and disease. | researchgate.netmdpi-res.com |

Iv. Enzymatic Studies and Molecular Recognition of Ac L Isoglutamine and Its Analogs

N-Acyltransferase Activities Specificity

While specific N-acyltransferases that exclusively target free Ac-L-isoglutamine are not extensively characterized in the literature, the enzymatic N-acylation of amino acids and peptides is a known biochemical process. N-acylated amino acids are crucial molecules, serving as surfactants and signaling molecules. nih.gov Enzymes such as aminoacylases have been shown to catalyze the selective acylation of the α-amino group of various L-amino acids. nih.gov Studies on aminoacylases from Streptomyces ambofaciens demonstrated that these enzymes can acylate a range of proteogenic L-amino acids with fatty acids, with substrate preference depending on the amino acid's properties (e.g., polarity, charge, and structure). nih.gov

In the context of isoglutamine-containing peptides like muramyl dipeptide (MDP), N-acylation is a key strategy for modifying biological activity. The addition of acyl groups to the isoglutamine (B555469) residue can significantly alter the molecule's lipophilicity, which in turn affects its interaction with cellular membranes and receptors like NOD2. nih.govacs.org For example, acylation of the 6-amino group in 6-amino-6-deoxy-N-acetylmuramyldipeptide derivatives showed potent adjuvant activity. nih.gov The family of Acyl-CoA N-acyltransferases (NATs) represents a broad class of enzymes that transfer acyl groups to the N-terminus of substrates, and while specific action on isoglutamine is not detailed, their general mechanism is relevant to the synthesis of such modified peptides. ebi.ac.ukuniprot.org The enzymatic synthesis of N-acyl amino acids is considered a greener alternative to chemical methods like the Schotten-Baumann reaction. nih.govd-nb.info

**4.2. Enzymes Governing Isoglutamine Transformations

The metabolic fate and functional state of isoglutamine-containing molecules are dictated by specific enzymes that catalyze their formation and breakdown.

In bacteria, the synthesis of D-isoglutamine within the peptidoglycan (PGN) structure is a critical step for cell wall biosynthesis and is catalyzed by the lipid II isoglutaminyl synthase complex. This complex typically consists of two subunits: MurT and GatD. The GatD subunit functions as a glutaminase, hydrolyzing L-glutamine to produce L-glutamate and ammonia (B1221849). nih.gov The ammonia is then channeled to the MurT subunit, which is an ATP-dependent enzyme that amidates the γ-carboxyl group of the D-glutamate residue present in the lipid II precursor, thereby forming D-isoglutamine. nih.gov This enzymatic system is essential for the viability of many bacteria, including pathogens like Staphylococcus aureus, making it a potential target for novel antibiotics. nih.gov

Peptides containing Ac-L-isoglutamine are subject to cleavage by specific proteases, which plays a role in both their activation and degradation. A key class of enzymes involved in this process are N-acetylmuramoyl-L-alanine amidases. These enzymes are peptidoglycan hydrolases that cleave the amide bond between the N-acetylmuramic acid (MurNAc) sugar moiety and the L-alanine residue of the peptide stem. nih.govuniprot.org This action releases the dipeptide, L-alanyl-D-isoglutamine, which is a fundamental component recognized by the innate immune receptor NOD2. uniprot.orgmdpi.com

Enzymes like Ami1 from Mycobacterium abscessus and CwlM from Mycobacterium tuberculosis have been shown to possess this activity, hydrolyzing MDP to yield MurNAc and the L-Ala-D-isoGln dipeptide. nih.govuniprot.org Similarly, the human peptidoglycan recognition protein 2 (PGLYRP2) also functions as an N-acetylmuramoyl-L-alanine amidase, separating the peptide stem from the glycan backbone. researchgate.net The isopeptide bond within the isoglutamine residue itself (linking the γ-carboxyl group to another amino acid) is generally resistant to standard peptidases, a feature that contributes to the stability of certain peptide structures. wikipedia.org However, the stability of these peptides in biological fluids like blood plasma is still a concern for therapeutic applications, as they can be degraded by various proteases, necessitating modifications to enhance their half-life. nih.govplos.orgplos.org

Structure-Activity Relationship (SAR) Investigations for Biological Functionality

The biological effects of Ac-L-isoglutamine are often studied through its incorporation into larger molecules, such as analogs of muramyl dipeptide (MDP). Extensive SAR studies have been conducted to understand how structural modifications to the isoglutamine moiety affect the immunomodulatory properties of these compounds.

Ac-L-isoglutamine is a core component of the minimal peptidoglycan fragment, muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine), which is recognized by the intracellular pattern recognition receptor NOD2. nih.govchemrxiv.orgnih.gov Activation of NOD2 triggers an innate immune response. The D-isoglutamine residue is critical, and its modification significantly impacts NOD2 agonistic activity. nih.govacs.org

Studies on desmuramylpeptides (DMPs), which lack the muramic acid sugar, have shown that modifications to the isoglutamine residue can dramatically enhance potency. For instance, a butyrylated desmuramylpeptide was identified as a potent in vitro NOD2 agonist with an EC50 of 4.6 nM, a 17-fold increase in potency compared to its unsubstituted counterpart (EC50 = 77.0 nM). researchgate.net Introducing lipophilic groups at the α-carboxyl position of D-isoglutamine has been a common strategy. Esterification with alkyl chains of varying lengths has shown that NOD2 activity generally increases with chain length up to a certain point (e.g., C12), after which activity may decline. nih.gov For example, a desmuramylpeptide with a lauroyl (C12) tail was found to be a highly active NOD2 agonist (EC50 = 30 nM). acs.org However, extending the lipophilic tail to C18 can significantly reduce or abrogate NOD2 activation in vitro. acs.org

| Compound/Analog | Modification on Isoglutamine Moiety | Biological Activity (NOD2 Agonism) | Reference |

|---|---|---|---|

| Butyrylated Desmuramylpeptide | Butyryl group on aromatic ring (desmuramyl scaffold) | Potent agonist (EC50 = 4.6 nM) | researchgate.net |

| Lauroyl-tailed Desmuramylpeptide | Lauroyl (C12) tail on aromatic ring (desmuramyl scaffold) | Potent agonist (EC50 = 30 nM) | acs.org |

| Stearoyl-tailed Desmuramylpeptide | Stearoyl (C18) tail on isoglutamine | Abrogated in vitro activity (EC50 = 6.16 µM) | acs.org |

| MDP analog with D-isoglutamine dodecyl ester | Dodecyl (C12) ester at α-position | Highest NOD2 stimulation in series | nih.gov |

| MDP analog with D-isoasparagine | Replacement of D-isoglutamine with D-isoasparagine | Loss of NOD2 activity | nih.gov |

Beyond simple acylation, specific modifications to the side chain and backbone of isoglutamine-containing peptides have been explored to fine-tune their bioactivity, stability, and therapeutic potential. mostwiedzy.plresearchgate.net

Side Chain Modifications: The introduction of lipophilic groups to the isoglutamine side chain is a key strategy to improve cell penetration and interaction with the cytoplasmic NOD2 receptor. acs.orgresearchgate.net Studies have confirmed that attaching lipophilic substituents, such as an adamantylethyl triazole, at the α-carboxyl position of D-isoglutamine enhances immunostimulant activity. nih.govresearchgate.net Conversely, modification at the γ-carboxyl group of isoglutamine often leads to a decrease in activity, highlighting the importance of a free γ-carboxyl group for optimal immunostimulation. nih.govnih.gov The length and branching of these side chains are also critical; for instance, increasing the carbon number in a side chain can enhance antibacterial and antitumor activities, but the specific branching pattern can drastically alter cytotoxicity. acs.org

Backbone Modifications: Altering the peptide backbone can confer resistance to proteolytic degradation and constrain the molecule into a bioactive conformation. researchgate.net For example, replacing the L-alanine in MDP with other amino acids like L-valine or L-serine can result in comparable activity, whereas replacing D-isoglutamine with L-isoglutamine eliminates NOD2 stimulation, demonstrating high stereospecificity. acs.org Creating cyclic analogs by forming a lactam ring involving the D-isoglutamine residue is another approach to conformationally restrict the peptide, which can influence its biological activity profile. researchgate.net Such modifications aim to improve the pharmacological properties of isoglutamine-containing peptides by increasing their metabolic stability and optimizing their interaction with target receptors. mostwiedzy.pl

| Modification Type | Specific Example | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Side Chain Lipophilicity | Attachment of adamantylethyl triazole to α-COOH of D-isoGln | Enhanced adjuvant activity | nih.govresearchgate.net |

| Side Chain Modification Position | Substitution at γ-COOH of D-isoGln | Reduced immunostimulation | nih.gov |

| Side Chain Modification Position | Amidation of α-carboxylic acid of iso-D-Glu in a DAP-containing muropeptide | Loss of NOD1-dependent activity | nih.gov |

| Backbone Amino Acid Substitution | Replacement of L-alanine with L-valine in MDP | Comparable NOD2 agonistic activity | acs.org |

| Backbone Stereochemistry | Replacement of D-isoglutamine with L-isoglutamine in MDP | Loss of NOD2 stimulation | acs.org |

| Backbone Constraint | Cyclization via lactam ring formation involving D-iso-Gln | Conformationally restricts the peptide, altering activity | researchgate.net |

V. Advanced Analytical Methodologies for the Characterization of Ac L Isoglutamine and Isoglutamyl Residues

Mass Spectrometry for Isoglutamine (B555469) Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool for the analysis of protein modifications, including the isomerization of amino acid residues. researchgate.net While high-resolution mass spectrometry can identify deamidation sites, the characterization of the resulting isomeric products, such as glutamic acid (Glu) and isoglutamic acid (isoGlu) from glutamine deamidation, remains exceptionally challenging because they are isobaric (have the same mass). researchgate.netenovatia.com To overcome this, specialized MS-based strategies have been developed.

A novel analytical method leverages deuterium (B1214612) labeling to specifically identify isoglutamic acid residues within peptides and proteins. researchgate.netnih.gov This technique exploits the unique structural feature of an isoglutamyl residue, which possesses a free α-carboxyl group. researchgate.netnih.gov This free carboxyl group can react to form an oxazolone (B7731731) ring intermediate. nih.govacs.org When this reaction is conducted in a heavy water (D₂O) solvent, the formation of the oxazolone ring facilitates racemization at the alpha-carbon (Cα), leading to the incorporation of a deuterium atom. nih.govacs.org

The general procedure involves dissolving the peptide in a mixture of D₂O and pyridine, followed by the addition of acetic anhydride (B1165640) to initiate the reaction. acs.org A control reaction is run concurrently using normal water (H₂O). acs.org The resulting peptides are then analyzed by mass spectrometry. The incorporation of one deuterium atom results in a 1 Dalton (Da) mass increase in the peptide containing the isoglutamic acid residue compared to the control, allowing for its unambiguous identification. nih.gov This method has been shown to efficiently label isoglutamic acid (isoGlu) and has been validated using model peptides and proteins. acs.orgnih.gov The sites of deuterium incorporation can be definitively determined by comparing the precursor and product ion masses of the peptides from reactions in H₂O and D₂O. researchgate.netnih.gov

Table 1: Experimental Results of Deuterium Labeling for Isoglutamic Acid-Containing Peptides

| Peptide | Reaction Solvent | Expected Mass (Da) | Observed Mass (m/z, z=1) | Mass Shift (Da) | Conclusion |

| isoEG | H₂O | 661.4 | 662.4 | - | Control reaction. |

| isoEG | D₂O | 662.4 | 663.4 | +1 | One deuterium atom incorporated, confirming isoGlu. nih.gov |

| L-isoD-DSIP | H₂O | 890.4 | 891.4 | - | Control reaction. |

| L-isoD-DSIP | D₂O | 892.4 | 893.4 | +2 | Two deuterium atoms incorporated (isoAsp and C-terminal Glu). chemrxiv.org |

Data sourced from studies on deuterium labeling of isoaspartic and isoglutamic acids. nih.govchemrxiv.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for peptide analysis and the identification of post-translational modifications, including isomerization. enovatia.comfrontiersin.org While isomers cannot be distinguished by mass alone, LC can often chromatographically resolve them prior to MS analysis. enovatia.comchromatographyonline.com Following separation, MS/MS is used to fragment the peptide ions and generate a spectrum of product ions that provides sequence information. frontiersin.org

The identification of isoglutamyl residues via LC-MS/MS relies on the analysis of fragmentation patterns. researchgate.netenovatia.com The presence of an isoglutamic acid residue, which introduces a change in the peptide backbone structure compared to a normal glutamic acid residue, alters the fragmentation efficiency. enovatia.com Specifically, a shift in the relative intensities of the b- and y-type fragment ions surrounding the modified residue is observed. enovatia.com This difference in the ratio of b- and y-ions can be used as a diagnostic tool to distinguish between peptides containing isoglutamic acid and those with glutamic acid. enovatia.com Furthermore, researchers have developed LC-MS/MS approaches that utilize diagnostic fragment ions produced through orthogonal fragmentation pathways, enabling the simultaneous detection and unambiguous identification of both Glu and isoGlu isomers in complex mixtures. researchgate.net Deep learning models are also being developed to predict LC-MS/MS properties from peptide sequences, which can enhance the identification and quantification of modified peptides. nih.gov

Table 2: LC-MS/MS Strategies for Isomeric Peptide Identification

| Strategy | Principle | Application | Key Advantage |

| Retention Time Prediction | Develop models to accurately predict retention times based on peptide sequence, helping to distinguish between homologous structures. nih.gov | Identification of short, homologous peptides in complex mixtures like food products. nih.gov | Improves confidence in peptide identification when MS/MS data is ambiguous. nih.gov |

| Diagnostic Fragment Ions | Utilize specific, abundantly produced fragment ions that are unique to either the Glu or isoGlu-containing peptide. researchgate.net | Characterizing isomeric products from Gln deamidation in aged peptides. researchgate.net | Allows for simultaneous detection and unambiguous identification of both isomers. researchgate.net |

| b/y Ion Ratio Analysis | Examine the ratio of b- and y-type fragment ions at the site of modification, which differs between normal and iso-residues. enovatia.com | Impurity profiling of peptide-based active pharmaceutical ingredients (APIs). enovatia.com | A rapid and cost-effective method that can be performed on widely available ion traps. enovatia.com |

Chromatographic and Electrophoretic Separation Techniques

Separation science provides the foundation for the analysis of isomeric compounds like Ac-L-isoglutamine and its related peptides.

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for separating isomers. mdpi.com The separation of positional isomers and stereoisomers can be achieved using specialized columns, such as those with chiral stationary phases or chemistries designed for amino acid analysis. chromatographyonline.commdpi.com Even with very similar molecular structures, isomers can be resolved based on subtle differences in their interaction with the stationary phase. chromatographyonline.com The choice of mobile phase composition, including additives and pH, is crucial for optimizing the separation of these closely related compounds. mdpi.comnih.gov

Electrophoretic techniques separate molecules based on their migration in an electric field, which is influenced by factors like size and charge. wikipedia.orgbritannica.com Gel electrophoresis, particularly polyacrylamide gel electrophoresis (PAGE), and capillary electrophoresis (CE) are widely used for the analysis of proteins and peptides. nih.govmdpi.com In the context of isoglutamyl residues, these methods can separate peptides that differ in charge or conformation due to the isomerization. For instance, the introduction of an isoglutamyl linkage might alter a peptide's isoelectric point or its three-dimensional structure, leading to different electrophoretic mobility compared to its standard counterpart. britannica.com The use of sieving matrices, such as polymer solutions in capillary electrophoresis, can further enhance the resolution of protein and peptide separations. mdpi.com

Vi. Ac L Isoglutamine in Advanced Peptide Chemistry and Peptidomimetic Design

Ac-L-Isoglutamine as a Core Building Block in Peptide Synthesis

N-acetyl-L-isoglutamine (Ac-L-Isoglutamine) serves as a crucial building block in the synthesis of complex peptides and glycoconjugates, particularly those with immunomodulatory properties. Its structure, featuring a free γ-carboxylic acid and an N-terminally acetylated α-amino group, allows for specific and directed chemical modifications. This makes it an important component in the construction of larger molecules where precise connectivity is essential.

A significant application of Ac-L-isoglutamine is in the synthesis of derivatives of N-acetylmuramyl-L-alanyl-D-isoglutamine, also known as muramyl dipeptide (MDP). srce.hr MDP is recognized as the minimal essential structure responsible for the adjuvant activity of bacterial cell walls. srce.hr In the synthesis of MDP and its analogues, Ac-L-isoglutamine can be part of a dipeptide that is subsequently condensed with a muramic acid derivative. researchgate.net The isoglutamine (B555469) residue offers a key site for conjugation. For instance, the carboxylic acid function of isoglutamine can be linked to the N-terminal amine of an antigenic peptide, creating a well-defined conjugate. beilstein-journals.org

The use of Ac-L-isoglutamine and its derivatives as building blocks is well-established in solid-phase peptide synthesis (SPPS). For SPPS, appropriately protected forms of muramic acid are prepared and then coupled with the desired peptide fragment, which often contains isoglutamine. srce.hr This methodology allows for the systematic assembly of complex glycopeptides.

Furthermore, research has explored the creation of various conjugates by modifying the isoglutamine moiety. For example, N-glycosylated isoglutamine conjugates have been synthesized through the regioselective opening of cyclic anhydrides of N-protected glutamic acid. researchgate.net This approach highlights the versatility of isoglutamine as a scaffold for introducing carbohydrate moieties, leading to the development of novel glycopeptide mimetics. researchgate.net

| Compound Type | Synthetic Strategy | Key Feature of Ac-L-Isoglutamine | Reference |

|---|---|---|---|

| MDP-antigen conjugates | Condensation of the isoglutamine's carboxylic acid with the N-terminus of an antigenic peptide. | Provides a site for peptide conjugation. | beilstein-journals.org |

| N-glycosylated isoglutamine conjugates | Regioselective opening of N-protected glutamic acid anhydrides with a glycopyranosyl amine. | Serves as a scaffold for attaching carbohydrate moieties. | researchgate.net |

| Muramyl dipeptide derivatives | Condensation of a muramic acid derivative with a dipeptide containing D-isoglutamine. | Forms the core peptide structure of the immunomodulator. | researchgate.net |

Principles and Design Strategies for Peptidomimetics Incorporating Isoglutamine

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. researchgate.netnih.gov The incorporation of isoglutamine and its derivatives into peptidomimetic design is a strategic approach to achieve these improvements. researchgate.net Design strategies often focus on modifying the peptide backbone or side chains to create molecules that retain the biological activity of the parent peptide while being more resistant to enzymatic degradation. nih.govnih.gov

Mimicry of Peptide Conformation and Biological Function

A key principle in peptidomimetic design is to replicate the three-dimensional structure of a biologically active peptide that is crucial for its interaction with a target receptor or enzyme. nih.govnih.gov Isoglutamine can be incorporated into peptidomimetic scaffolds to mimic the spatial arrangement of the original peptide.

One approach involves using isoglutamine within cyclic structures. Cyclization is a common strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity and selectivity. upc.edursc.org By incorporating isoglutamine into a cyclic peptidomimetic, its side chain can be oriented to mimic the key interactions of the native peptide.

Furthermore, isoglutamine can be part of a larger mimetic structure that emulates the biological function of a complex molecule. For instance, researchers have used phage display libraries to identify oligopeptides that mimic the biological activity of N-acetylglucosaminyl-β1-4-N-acetylmuramyl-alanyl-D-isoglutamine (GMDP). nih.gov The selected peptides were shown to mimic the spatial structure of the intact GMDP, demonstrating that a peptide sequence can functionally replicate a glycopeptide containing isoglutamine. nih.gov This highlights the principle of using peptide or peptidomimetic scaffolds to present key functional groups in a biologically relevant conformation.

Enhancement of Biochemical Properties through Peptidomimetic Approaches

A primary goal of developing peptidomimetics is to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. nih.gov Incorporating non-natural amino acids or modifying the peptide backbone are common strategies to enhance these properties. nih.govnih.gov

The use of isoglutamine in peptidomimetics can contribute to improved stability. For example, creating derivatives of L-isoglutamine can lead to compounds with potential therapeutic applications. researchgate.net Modifications at the isoglutamine residue, such as esterification or amidation, have been explored to create more drug-like molecules. beilstein-journals.org

Moreover, the introduction of isoglutamine into peptidomimetic structures can influence their interaction with biological targets. For example, in the context of muramyl peptides, modifications to the isoglutamine moiety can affect their immunomodulatory activity. beilstein-journals.org This allows for the fine-tuning of the biological response by altering the chemical structure of the isoglutamine-containing peptidomimetic. The development of lipophilic derivatives of muramyl peptides, where fatty acids are attached, is another strategy to enhance properties like cellular uptake. frontiersin.org

Synthesis and Investigation of Isoglutamine-Containing Conjugates

The synthesis of conjugates containing isoglutamine is a significant area of research, particularly for developing targeted drug delivery systems and novel vaccines. The isoglutamine residue provides a versatile handle for attaching various molecules, including antigens, drugs, and imaging agents.

A common strategy involves the conjugation of an isoglutamine-containing molecule, such as MDP, to an antigenic peptide. beilstein-journals.org The carboxylic acid of the isoglutamine can be activated and coupled to an amino group on the peptide, forming a stable amide bond. beilstein-journals.org The position of conjugation can be critical for the biological activity of the final construct. Studies have shown that the attachment point of MDP to an antigenic peptide influences the resulting immune response. beilstein-journals.org

The synthesis of N-glycosylated isoglutamine conjugates has also been achieved through the regioselective opening of N-protected glutamic acid anhydrides. researchgate.net This method allows for the specific formation of the isoamide linkage, leading to N-glycopeptide mimetics. researchgate.net Such conjugates are valuable tools for studying the biological roles of carbohydrates and for developing carbohydrate-based therapeutics.

Investigations into these conjugates often focus on their biological activity. For example, MDP-peptide conjugates have been evaluated for their ability to stimulate the immune system. beilstein-journals.org The results of these studies provide insights into the structure-activity relationships of these molecules and guide the design of more potent immunomodulators. Similarly, the investigation of N-glycosylated isoglutamine conjugates helps to understand how glycosylation affects the properties and functions of peptides. researchgate.net

| Conjugate Type | Synthetic Approach | Investigated Property | Reference |

|---|---|---|---|

| MDP-Antigen Conjugates | Coupling of the isoglutamine carboxylic acid to the peptide's N-terminus. | Immunostimulatory activity (IL-8 production). | beilstein-journals.org |

| N-Glycosylated Isoglutamine Conjugates | Regioselective opening of cyclic anhydrides of L-glutamic acid derivatives. | Mimicry of N-glycopeptides. | researchgate.net |

| Disulfide Conjugates of Muramyl Dipeptide | Synthesis of derivatives with an activated disulfide bond. | Biological activity of muramyl dipeptide derivatives. | colab.ws |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.